molecular formula C19H28N2O3S B6571115 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946225-00-9

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Cat. No.: B6571115
CAS No.: 946225-00-9
M. Wt: 364.5 g/mol
InChI Key: JWHQKAXTQYSSTG-UHFFFAOYSA-N
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Description

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. It features a sulfonyl group attached to a tetrahydroquinoline ring, a structure that contributes to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves several key steps:

  • Preparation of the Tetrahydroquinoline Core: : Starting from aniline, cyclization reactions yield the tetrahydroquinoline structure.

  • Attachment of the Sulfonyl Group:

  • Formation of the Cyclohexanecarboxamide Moiety: : This step involves the reaction of the sulfonyl-tetrahydroquinoline intermediate with cyclohexanecarboxylic acid derivatives, often under amide coupling conditions with reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up, often using continuous flow reactors to improve efficiency and yield. Optimizing solvent choice, temperature, and pressure conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide undergoes various types of chemical reactions:

  • Oxidation: : Can be oxidized at the sulfonyl group.

  • Reduction: : Reduction of the tetrahydroquinoline ring is possible under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

  • Oxidation: : Commonly uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Involves halogenating agents for electrophilic substitutions or strong nucleophiles like alkoxides for nucleophilic substitutions.

Major Products

  • Oxidation: : Products include sulfonyl oxides or sulfonates.

  • Reduction: : Yields reduced tetrahydroquinoline derivatives.

  • Substitution: : Varied products depending on the substituent introduced.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is used extensively in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigating its interaction with biological systems and potential as a bioactive compound.

  • Medicine: : Exploring its potential as a pharmaceutical agent due to its structural complexity.

  • Industry: : Utilized in materials science and as a chemical reagent.

Mechanism of Action

The exact mechanism of action of this compound depends on its application. Generally:

  • Molecular Targets: : It can interact with enzymes, receptors, or other proteins.

  • Pathways Involved: : Inhibitory or activation pathways in biochemical reactions, impacting cell signaling and metabolic processes.

Comparison with Similar Compounds

Compared to other tetrahydroquinoline derivatives, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is unique due to:

  • Structural Features: : The specific sulfonyl and carboxamide groups confer distinct reactivity.

  • Applications: : While similar compounds may be used in different contexts, this compound's versatility makes it particularly valuable.

List of Similar Compounds

  • N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

  • N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

  • N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Here’s a spotlight on a compound that exemplifies the fascinating interplay between organic chemistry and its myriad applications in science and industry. Whether you're diving into its synthesis or leveraging its unique properties, this compound stands out as a noteworthy chemical entity.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-2-13-25(23,24)21-12-6-9-15-10-11-17(14-18(15)21)20-19(22)16-7-4-3-5-8-16/h10-11,14,16H,2-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHQKAXTQYSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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